2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with tetrahydrofuran derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride
- 2-(Furan-3-yl)ethanamine hydrochloride
- 2,2,2-Trifluoroethylamine
Uniqueness
What sets 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride apart from similar compounds is its unique structure, which combines a trifluoromethyl group with a tetrahydrofuran ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and development .
Properties
Molecular Formula |
C6H11ClF3NO |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H |
InChI Key |
VZCHZZZBPYVHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.